N,N-dimethyl-1H-imidazol-5-amine
Description
N,N-Dimethyl-1H-imidazol-5-amine is a substituted imidazole derivative characterized by two methyl groups attached to the nitrogen atom at the 1-position and an amine group at the 5-position of the imidazole ring.
Properties
Molecular Formula |
C5H9N3 |
|---|---|
Molecular Weight |
111.15 g/mol |
IUPAC Name |
N,N-dimethyl-1H-imidazol-5-amine |
InChI |
InChI=1S/C5H9N3/c1-8(2)5-3-6-4-7-5/h3-4H,1-2H3,(H,6,7) |
InChI Key |
NVFFDPHSQRRFKK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CN=CN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization of Amido-Nitriles: One of the common methods for synthesizing N,N-dimethyl-1H-imidazol-5-amine involves the cyclization of amido-nitriles.
Intramolecular Cyclization: Another method involves the intramolecular cyclization of amines followed by elimination and aromatization.
Industrial Production Methods: Industrial production of this compound often involves large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The choice of catalyst and reaction conditions can vary depending on the desired substitution pattern and functional group compatibility.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-dimethyl-1H-imidazol-5-amine can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions typically result in the formation of imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced imidazole derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole ring are replaced by other groups. Common reagents for these reactions include halogens and organometallic compounds.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, organometallic compounds.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: N,N-dimethyl-1H-imidazol-5-amine is used as a building block in the synthesis of more complex organic molecules. It is also employed in the development of novel catalysts and ligands for various chemical reactions .
Biology: In biological research, this compound is used to study enzyme mechanisms and as a probe for investigating biochemical pathways involving imidazole-containing compounds .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science applications .
Mechanism of Action
The mechanism of action of N,N-dimethyl-1H-imidazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved often include binding to active sites or allosteric sites on the target molecules, leading to changes in their activity and function .
Comparison with Similar Compounds
Structural Analogues: Substituent Effects
Table 1: Key Structural Analogues of N,N-Dimethyl-1H-imidazol-5-amine
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : Methyl groups (electron-donating) at N1 enhance nucleophilicity at the imidazole ring, as seen in N-Methyl-N-[(1-methyl-1H-imidazol-5-yl)methyl]amine . In contrast, nitro groups (electron-withdrawing) at C4 or C6, as in 1-methyl-4-nitro-1H-imidazol-5-amine or N,N-dimethyl-6-nitro-benzimidazole, reduce basicity but improve stability and π-conjugation .
- Steric Effects : Bulky substituents (e.g., trityl in 1-Phenyl-N-[(1-trityl-1H-imidazol-5-yl)methyl]methanamine) hinder reactivity at the N1 position, requiring specialized purification methods (e.g., petroleum ether/EtOAc) .
Key Observations :
- Solvent Systems: Polar solvents (e.g., ethanol, DCM/MeOH) are preferred for imidazole derivatives due to their solubility and compatibility with NH4OH additives, which mitigate byproduct formation .
- Chromatography vs. Recrystallization : Simple imidazoles (e.g., compound 15) achieve high yields via chromatography, while sulfonylated derivatives (e.g., 5-(1H-imidazol-1-ylsulfonyl)-N,N-dimethylnaphthalen-1-amine) require recrystallization for purity .
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